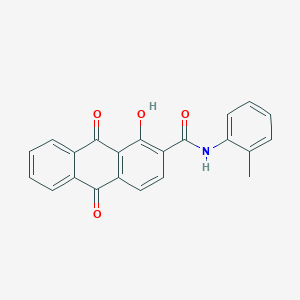
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been growing interest in the potential of HDAC inhibitors as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves inhibition of HDAC enzymes. 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can increase the acetylation of histones, leading to the activation of gene transcription.
Biochemical and physiological effects:
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects, with the ability to reduce the production of inflammatory cytokines. It has also been investigated for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, due to its ability to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a research tool is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in gene regulation and disease pathology. However, one limitation is that it can also inhibit other enzymes, which can lead to off-target effects. Careful experimental design and controls are therefore necessary to ensure that any observed effects are due to HDAC inhibition specifically.
Future Directions
There are many potential future directions for research on 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more specific HDAC inhibitors, which could potentially have fewer off-target effects. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound, and how these effects can be harnessed for therapeutic purposes.
Synthesis Methods
The synthesis of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves a series of chemical reactions. The starting material is anthracene-9,10-dione, which is first reacted with methylamine to form the intermediate 2-methylaminoanthracene-9,10-dione. This intermediate is then reacted with 2-bromoacetophenone to form the final product.
Scientific Research Applications
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, with the ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, due to its ability to enhance memory and cognitive function.
properties
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-12-6-2-5-9-17(12)23-22(27)16-11-10-15-18(21(16)26)20(25)14-8-4-3-7-13(14)19(15)24/h2-11,26H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFJVLOAAFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)

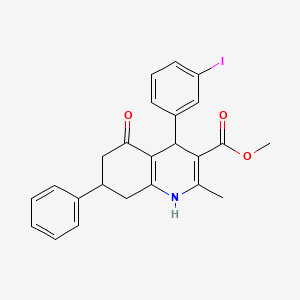
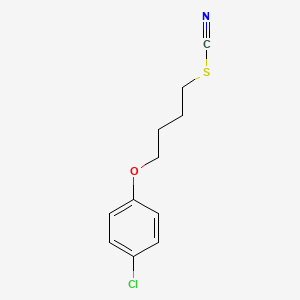
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
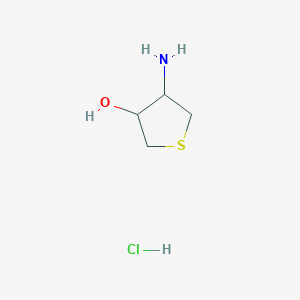
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
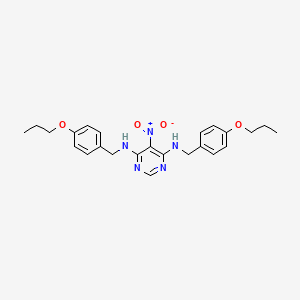
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)